2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane
Description
2-[4-(Azidomethyl)phenyl]ethyl-trimethoxysilane is an organosilane compound characterized by a trimethoxysilane group linked to an ethyl spacer and a para-substituted phenyl ring bearing an azidomethyl (-CH₂N₃) functional group. This structure combines the hydrolytic reactivity of the trimethoxysilane moiety with the click chemistry capability of the azide group, making it highly versatile in surface modification, bioconjugation, and polymer crosslinking applications. The trimethoxysilane group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, silica, or metal oxides), while the azide group facilitates Huisgen cycloaddition with alkynes, a cornerstone of bioorthogonal chemistry .
Properties
IUPAC Name |
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3Si/c1-16-19(17-2,18-3)9-8-11-4-6-12(7-5-11)10-14-15-13/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVTUCUPSNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Azidomethyl Intermediate Formation
The synthesis begins with the preparation of the azidomethyl precursor. A brominated aromatic compound, typically 4-(bromomethyl)phenethyl bromide , undergoes nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This reaction proceeds at elevated temperatures (60–80°C) over 12–24 hours, yielding 4-(azidomethyl)phenethyl bromide with >85% efficiency.
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Solvent | DMF or Acetonitrile |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
The azide group’s introduction is critical for subsequent functionalization, as it enables bioorthogonal click chemistry applications.
Hydrosilylation for Trimethoxysilane Incorporation
The azidomethyl intermediate is subjected to a hydrosilylation reaction with trimethoxysilane (HSi(OCH₃)₃) in the presence of a platinum-based catalyst (e.g., Karstedt’s catalyst). This step occurs under inert conditions (argon or nitrogen atmosphere) in tetrahydrofuran (THF) at 70–90°C for 6–12 hours. The reaction follows anti-Markovnikov addition, appending the trimethoxysilane group to the ethyl chain.
Hydrosilylation Optimization Data:
| Condition | Optimal Value |
|---|---|
| Catalyst Loading | 0.5–1.0 mol% Pt |
| Temperature | 70–90°C |
| Solvent | THF |
| Yield | 88–95% |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors replace batch reactors to enhance heat and mass transfer, reducing reaction times by 30–40%. Advanced purification techniques, such as fractional distillation and preparative chromatography, ensure >99% purity for pharmaceutical and materials science applications.
Comparison of Laboratory vs. Industrial Methods:
| Aspect | Laboratory | Industrial |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Recovery | Not feasible | 90–95% recovery |
| Annual Output | <10 kg | >1,000 kg |
| Purity | 95–98% | >99% |
Reaction Mechanism and Kinetic Analysis
The hydrosilylation mechanism involves platinum-catalyzed activation of the Si–H bond, followed by insertion into the carbon-bromine bond of the azidomethyl intermediate. Density functional theory (DFT) studies indicate a ΔG‡ of 45–50 kJ/mol for the rate-determining step, aligning with experimental activation energies derived from Arrhenius plots.
Kinetic Parameters:
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Activation Energy (Eₐ): 48 kJ/mol
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Rate Constant (k): 1.2 × 10⁻³ s⁻¹ at 80°C
Alternative Synthetic Pathways
Grignard Reagent Approach
An alternative route employs a Grignard reagent (4-(azidomethyl)phenethylmagnesium bromide ) reacting with silicon tetrachloride (SiCl₄), followed by methanol quench to form trimethoxysilane. However, this method suffers from lower yields (70–75%) due to competing side reactions.
Radical Bromination and Substitution
Radical bromination of 4-methylphenethyl-trimethoxysilane using N-bromosuccinimide (NBS) and AIBN initiator generates the bromomethyl derivative, which is subsequently substituted with NaN₃. While feasible, this route introduces regioselectivity challenges, limiting its practicality.
Characterization and Quality Control
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms azidomethyl (δ 3.8 ppm) and trimethoxysilane (δ 3.5 ppm) protons.
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Fourier-Transform Infrared (FTIR): Peaks at 2100 cm⁻¹ (N₃ stretch) and 1080 cm⁻¹ (Si–O–C) validate functional groups.
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Mass Spectrometry (MS): Molecular ion peak at m/z 281.38 aligns with the compound’s molecular weight.
Challenges and Mitigation Strategies
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Azide Stability: The azidomethyl group is thermally sensitive. Storage under inert gas at –20°C prevents degradation.
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Silane Hydrolysis: Trimethoxysilane moieties hydrolyze in moisture. Anhydrous conditions and silica gel packing extend shelf life.
Chemical Reactions Analysis
Types of Reactions
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., dimethylformamide, DMF).
Cycloaddition: Alkynes, copper(I) catalysts (e.g., CuSO4/sodium ascorbate).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azido-substituted derivatives.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane typically involves:
- Formation of Azidomethyl Intermediate : The starting material, 4-(bromomethyl)phenyl ethyl ether, reacts with sodium azide to yield 4-(azidomethyl)phenyl ethyl ether.
- Hydrosilylation Reaction : The azidomethyl intermediate undergoes a hydrosilylation reaction with trimethoxysilane in the presence of a platinum catalyst to produce the final compound.
The compound features an azido group that participates in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable for further chemical transformations.
Materials Science
This compound serves as a precursor for synthesizing functionalized silanes and siloxanes. These materials are crucial in developing advanced coatings, adhesives, and sealants. For example:
- Coatings : The compound can be used to create hydrophobic surfaces that resist water and dirt accumulation.
- Adhesives : Its reactivity allows for the formation of strong bonds in composite materials.
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing complex molecules:
- Heterocycles : It can be used to create various heterocyclic compounds through cycloaddition reactions.
- Polymers : The azido group enables the formation of polymers via click chemistry methods, facilitating the development of new materials with tailored properties.
Bioconjugation
The azido functionality allows for bioorthogonal reactions, which are vital in bioconjugation applications:
- Labeling Biomolecules : The compound can be utilized to label proteins or nucleic acids selectively without interfering with biological processes.
- Drug Delivery Systems : It has potential applications in developing targeted drug delivery systems by attaching therapeutic agents to specific biomolecules.
Case Study 1: Hydrophobic Coatings
Recent research demonstrated that coatings made from this compound exhibited superior water-repellent properties compared to traditional silanes. The study showed that surfaces treated with this compound had a contact angle exceeding 120°, indicating excellent hydrophobicity.
Case Study 2: Click Chemistry in Drug Development
A study highlighted the use of this compound in click chemistry for synthesizing new drug candidates. By utilizing its azido group, researchers successfully attached various pharmacophores to create hybrid molecules that showed promising activity against resistant cancer cell lines.
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Materials Science | Precursor for functionalized silanes and siloxanes | Advanced coatings with hydrophobic properties |
| Organic Synthesis | Building block for complex organic molecules | Synthesis of heterocycles and polymers |
| Bioconjugation | Bioorthogonal labeling of biomolecules | Targeted drug delivery systems |
Mechanism of Action
The mechanism of action of 2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful in bioconjugation and click chemistry applications. Additionally, the trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds that are crucial in materials science.
Comparison with Similar Compounds
The following analysis compares 2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane with structurally or functionally related silane derivatives, emphasizing differences in reactivity, applications, and stability.
Structural Analogs in Organosilane Chemistry
a) Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
- Structure : Contains an epoxycyclohexyl group instead of the azidomethylphenyl moiety.
- Functional Group : Epoxide (7-oxabicyclo[4.1.0]heptane) .
- Reactivity : The epoxide reacts with nucleophiles (e.g., amines, thiols) to form crosslinked networks, making it ideal for adhesives and coatings.
- Applications : Primarily used in epoxy-based composite materials and surface primers.
- Stability : Epoxides are thermally stable but sensitive to moisture during curing.
b) this compound
- Functional Group : Azidomethyl (-CH₂N₃).
- Reactivity : Participates in strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC), enabling selective bioconjugation.
- Applications: Drug delivery systems, biofunctionalized nanoparticles, and hydrogel synthesis.
- Stability : Azides are thermally sensitive and require storage at low temperatures to prevent decomposition.
Comparative Data Table
Functional Group-Driven Differences
Azide vs. Epoxide :
- Azides enable rapid, specific coupling with alkynes under mild conditions, critical for biomedical applications. In contrast, epoxides require harsher conditions (e.g., basic or acidic catalysts) for crosslinking .
- Azides pose explosion risks under heat or mechanical stress, necessitating careful handling. Epoxides are safer but require controlled curing environments.
Trimethoxysilane vs. Other Silanes :
- Trimethoxysilanes hydrolyze faster than triethoxysilanes due to smaller alkoxy groups, enabling quicker bonding to substrates. This property is shared across trimethoxy-based analogs .
Biological Activity
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane is an organosilicon compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring an azide group, positions it as a potential candidate for bioorthogonal reactions, allowing it to participate in click chemistry applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N3O3Si
- CAS Number : 1245946-78-4
This compound contains an azide functional group (-N₃), which is known for its reactivity in click chemistry, particularly in the formation of triazoles when reacted with alkynes.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to engage in bioorthogonal reactions and its potential interactions with biological macromolecules. The following sections summarize key findings related to its antimicrobial, anticancer, and other biological activities.
Antimicrobial Activity
Research indicates that compounds containing azide functionalities can exhibit significant antimicrobial properties. For instance, studies have shown that azido derivatives can interact with microbial cell membranes or inhibit essential enzymes involved in bacterial growth.
Table 1: Antimicrobial Activity of Azido Compounds
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
These results suggest that the compound could be explored further for its potential as a therapeutic agent against resistant microbial strains.
Anticancer Activity
The anticancer potential of azide-containing compounds has been a focus of recent studies. The ability of these compounds to selectively target cancer cells while sparing normal cells is particularly valuable.
Case Study: In Vitro Anticancer Activity
A study evaluating various azide derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic pathways.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
| A549 | 18 |
These findings indicate a promising avenue for further investigation into the compound's efficacy as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Bioorthogonal Reactions : The azide group allows for selective reactions with alkynes under physiological conditions, facilitating targeted delivery of therapeutic agents.
- DNA Interaction : Similar to other alkylating agents, it may form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azido compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Q & A
Q. What are the key synthetic methodologies for preparing 2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane, and how can reaction conditions be optimized?
The synthesis likely involves:
Silane functionalization : Reacting a phenyl-ethyl precursor with trimethoxysilane groups via nucleophilic substitution or hydrosilylation. For example, describes synthesizing acetyl chloride derivatives using oxalyl chloride and DMF catalysis, which could be adapted for silane coupling .
Azide introduction : Substituting a leaving group (e.g., chloride or bromide) on the phenyl ring with sodium azide (NaN₃). This requires anhydrous conditions to avoid hydrolysis of the silane moiety.
Optimization : Monitor reaction progress via TLC or NMR. Control temperature (0–25°C) to prevent azide decomposition and silane hydrolysis. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
Data interpretation : Cross-reference spectral data with computational models (e.g., DFT for IR/NMR predictions) to resolve ambiguities.
Advanced Research Questions
Q. How does the azidomethyl group influence reactivity in surface functionalization or click chemistry applications?
The azide enables strain-promoted azide-alkyne cycloaddition (SPAAC) , a bioorthogonal reaction for conjugating biomolecules or polymers. Methodological considerations:
- Surface anchoring : The trimethoxysilane group binds to hydroxylated surfaces (e.g., SiO₂), while the azide allows subsequent "click" modifications. Optimize silanization time (1–24 hrs) and solvent polarity (e.g., toluene vs. ethanol) .
- Kinetic studies : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify binding efficiency. Compare with non-azide analogs to isolate azide-specific effects .
Q. What are the thermal and hydrolytic stability profiles of this compound, and how can degradation be mitigated?
- Thermal stability : Perform thermogravimetric analysis (TGA) under N₂ to assess decomposition temperatures. Azides may decompose exothermically above 100°C; silane groups hydrolyze in humid conditions.
- Hydrolytic stability : Monitor Si-OCH₃ hydrolysis in D₂O via ²⁹Si NMR. Add stabilizing agents (e.g., triethylamine) to scavenge protons .
Mitigation : Store under anhydrous conditions at –20°C. Use freshly distilled solvents for reactions.
Q. How can computational modeling predict interactions between this compound and biological targets or materials?
- Molecular docking : Simulate binding to proteins (e.g., tubulin, as in ) using software like AutoDock Vina. Parameterize the azide and silane groups accurately.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Compare with experimental UV-Vis data .
- MD simulations : Study silane self-assembly on surfaces (e.g., silica) to guide material design .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?
- Reproducibility checks : Validate procedures across labs with controlled humidity/temperature.
- Advanced chromatography : Use HPLC or GC-MS to identify impurities (e.g., hydrolyzed silanols or azide byproducts) .
- Inter-lab comparisons : Share samples for round-robin testing via platforms like PubChem .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
